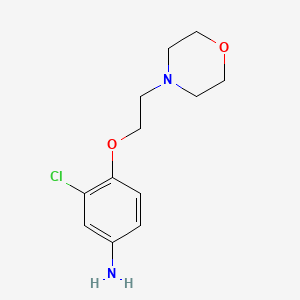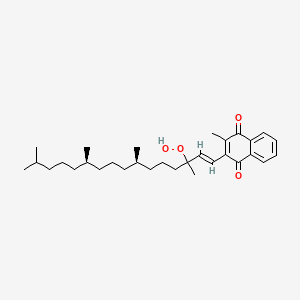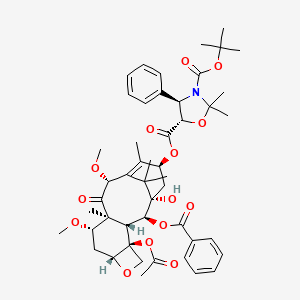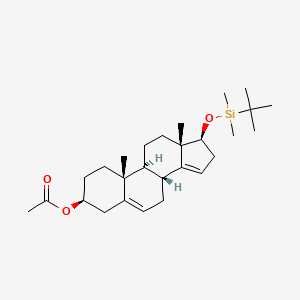
N-Fmoc (E)-Fluvoxamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc (E)-Fluvoxamine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The Fmoc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine groups during chemical reactions . Fluvoxamine, on the other hand, is a well-known antidepressant used to treat conditions such as obsessive-compulsive disorder (OCD) and depression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc (E)-Fluvoxamine typically involves the protection of the amine group of fluvoxamine with the Fmoc group. This can be achieved by reacting fluvoxamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction conditions usually involve anhydrous solvents like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for Fmoc chemistry, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
N-Fmoc (E)-Fluvoxamine undergoes several types of chemical reactions, including:
Reduction: The Fmoc group is stable under reducing conditions, making it suitable for use in peptide synthesis.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Bases: Triethylamine, piperidine.
Solvents: Dichloromethane, dimethylformamide (DMF).
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of fluvoxamine and dibenzofulvene .
科学的研究の応用
N-Fmoc (E)-Fluvoxamine has several scientific research applications, including:
作用機序
The mechanism of action of N-Fmoc (E)-Fluvoxamine involves the protection of the amine group of fluvoxamine by the Fmoc group. This protection allows for selective reactions to occur at other functional groups without affecting the amine group . The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to regenerate the free amine .
類似化合物との比較
Similar Compounds
Similar compounds to N-Fmoc (E)-Fluvoxamine include:
N-Boc-Fluvoxamine: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
N-Cbz-Fluvoxamine: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
N-Alloc-Fluvoxamine: Uses the allyloxycarbonyl (Alloc) group as a protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Fmoc group under mild basic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
特性
分子式 |
C30H31F3N2O4 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C30H31F3N2O4/c1-37-18-7-6-12-28(21-13-15-22(16-14-21)30(31,32)33)35-39-19-17-34-29(36)38-20-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-16,27H,6-7,12,17-20H2,1H3,(H,34,36)/b35-28- |
InChIキー |
MXHMJTIEZOXCIR-NUDFZHEQSA-N |
異性体SMILES |
COCCCC/C(=N/OCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC=C(C=C4)C(F)(F)F |
正規SMILES |
COCCCCC(=NOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)




![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)







![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
